molecular formula C20H16ClN3 B14137029 8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 88875-10-9

8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine

Cat. No.: B14137029
CAS No.: 88875-10-9
M. Wt: 333.8 g/mol
InChI Key: TZLZFXAXHJIQJQ-UHFFFAOYSA-N
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Description

8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine is an organic compound belonging to the class of imidazo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with benzyl chloride and phenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it could inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine
  • 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,2-a]pyrimidine
  • 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyridine

Uniqueness

8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyl, chloro, and phenyl groups can enhance its interaction with biological targets and improve its pharmacokinetic properties .

Properties

CAS No.

88875-10-9

Molecular Formula

C20H16ClN3

Molecular Weight

333.8 g/mol

IUPAC Name

8-benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine

InChI

InChI=1S/C20H16ClN3/c1-14-12-18(21)24-19(16-10-6-3-7-11-16)23-17(20(24)22-14)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3

InChI Key

TZLZFXAXHJIQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=C(N2C(=C1)Cl)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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